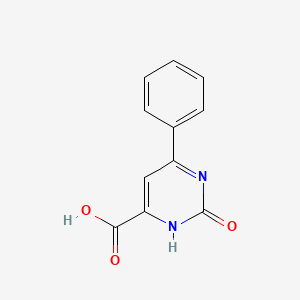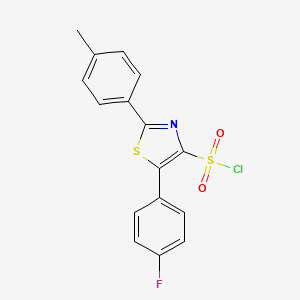
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions.
準備方法
The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorophenyl and Methylphenyl Groups: The substitution of the thiazole ring with 4-fluorophenyl and 4-methylphenyl groups can be achieved through electrophilic aromatic substitution reactions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the thiazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
化学反応の分析
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common reagents used in these reactions include amines, alcohols, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate ester bonds. Additionally, the aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry and biological studies.
類似化合物との比較
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride can be compared with other thiazole derivatives, such as:
5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride: This compound has a similar structure but features a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonamide: This derivative has a sulfonamide group instead of a sulfonyl chloride group, resulting in different chemical behavior and applications.
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonate ester:
The uniqueness of this compound lies in its combination of a thiazole ring, fluorophenyl and methylphenyl groups, and a reactive sulfonyl chloride group, making it a versatile and valuable compound in various fields of research and industry.
特性
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2S2/c1-10-2-4-12(5-3-10)15-19-16(23(17,20)21)14(22-15)11-6-8-13(18)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOAVHBWOFMJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2426530.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2426533.png)
![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2426535.png)
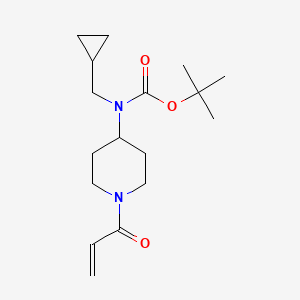
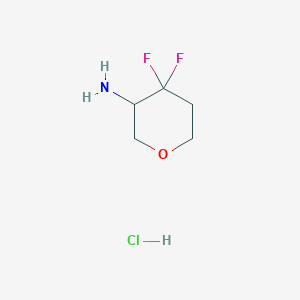
![N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2426540.png)
![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2426541.png)
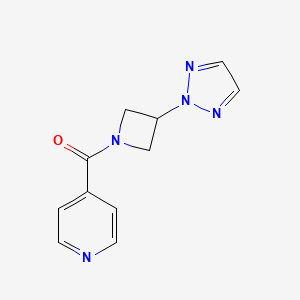
![6-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline-1-carbothioamide](/img/structure/B2426546.png)
![tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate](/img/structure/B2426548.png)
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2426549.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2426551.png)
